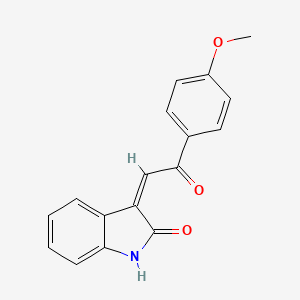
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one typically involves the condensation of 4-methoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
作用机制
The mechanism of action of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
相似化合物的比较
Similar Compounds
Indolin-2-one: The parent compound of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, known for its biological activity.
3-(2-(4-chlorophenyl)-2-oxoethylidene)indolin-2-one: A similar compound with a chlorine substituent instead of a methoxy group, which may exhibit different biological properties.
3-(2-(4-nitrophenyl)-2-oxoethylidene)indolin-2-one: Another derivative with a nitro group, potentially offering different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other indolin-2-one derivatives and potentially more effective in certain applications, such as enzyme inhibition and anticancer activity.
属性
IUPAC Name |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKRDLGFQRRBF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)
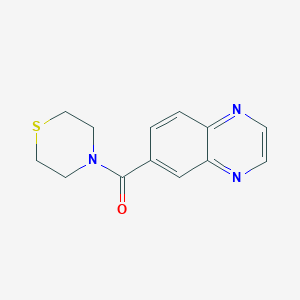
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)
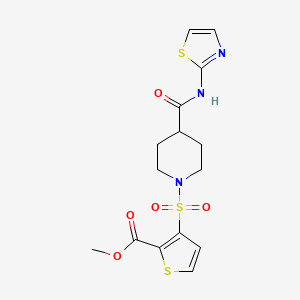
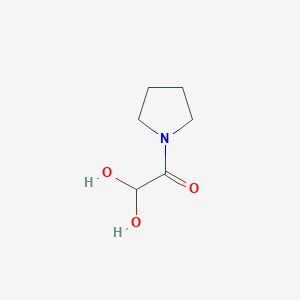
![N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2786022.png)
![2-(4-chlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2786023.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2786024.png)
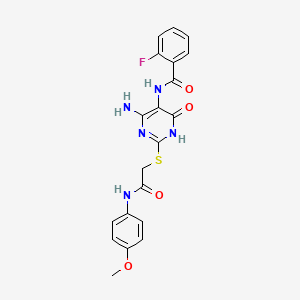
![7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786026.png)
![1-[4-(2,1,3-BENZOTHIADIAZOLE-5-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2786027.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2786031.png)
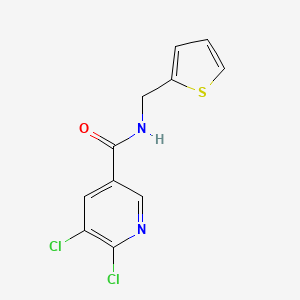
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2786033.png)
